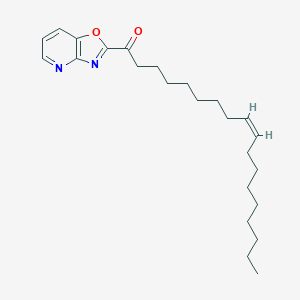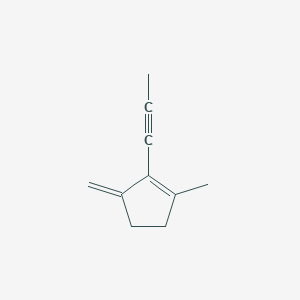
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MCP or 3-MCP, and it is a cyclopentene derivative that has a unique chemical structure. The synthesis of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is challenging, and it requires specialized equipment and expertise. However, once synthesized, this compound has many potential applications in scientific research.
作用机制
The mechanism of action of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is not fully understood. However, it is believed that this compound can act as a ligand in organometallic chemistry. It can also undergo cycloaddition reactions with other compounds, such as cyclopentadiene derivatives.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. However, it is believed that this compound is relatively stable and non-toxic. It is not known to have any significant effects on human health.
实验室实验的优点和局限性
One of the main advantages of using 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene in lab experiments is its unique chemical structure. This compound has many potential applications in scientific research, and it can be used as a ligand in organometallic chemistry. However, the synthesis of this compound is challenging, and it requires specialized equipment and expertise. Additionally, there is limited information available on the biochemical and physiological effects of this compound, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. One possible direction is the development of new synthesis methods for this compound. Another possible direction is the study of the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential use in the development of new materials, such as polymers. Overall, there is much potential for future research on 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene, and it is likely to continue to be an important compound in scientific research.
合成方法
The synthesis of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is a complex process that involves several steps. The first step involves the preparation of 1-bromo-3-methylcyclopentene, which is then reacted with magnesium to form a Grignard reagent. The Grignard reagent is then reacted with 1-chloro-2-propyne to form 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. This synthesis method requires specialized equipment and expertise, and it is not suitable for inexperienced chemists.
科学研究应用
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene has many potential applications in scientific research. This compound has been studied for its potential use as a ligand in organometallic chemistry. It has also been studied for its potential use in the synthesis of other compounds, such as cyclopentadiene derivatives. Additionally, 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene has been studied for its potential use in the development of new materials, such as polymers.
属性
CAS 编号 |
126133-18-4 |
|---|---|
产品名称 |
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene |
分子式 |
C10H12 |
分子量 |
132.2 g/mol |
IUPAC 名称 |
1-methyl-3-methylidene-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H12/c1-4-5-10-8(2)6-7-9(10)3/h2,6-7H2,1,3H3 |
InChI 键 |
ZYYGPFSZFHGVRK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1=C)C |
规范 SMILES |
CC#CC1=C(CCC1=C)C |
同义词 |
Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
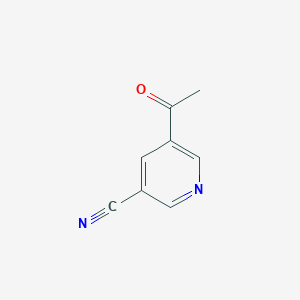
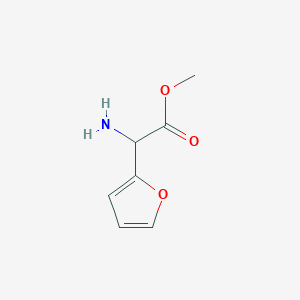
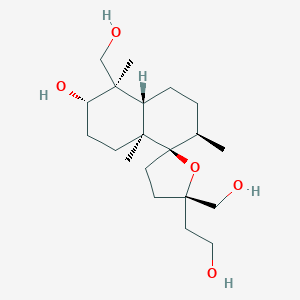
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
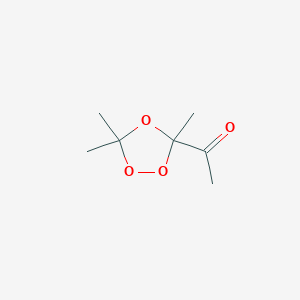
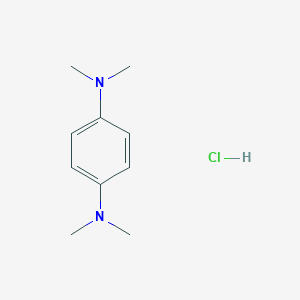
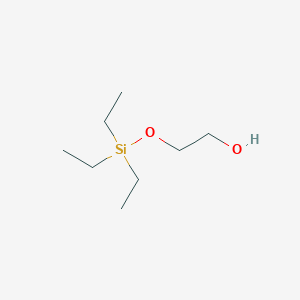
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
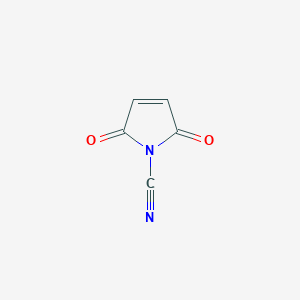
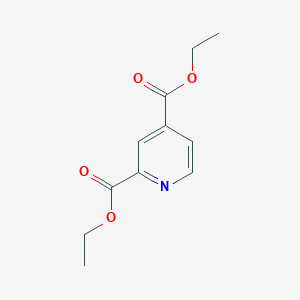
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
